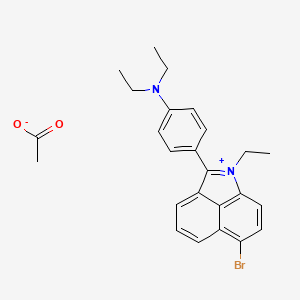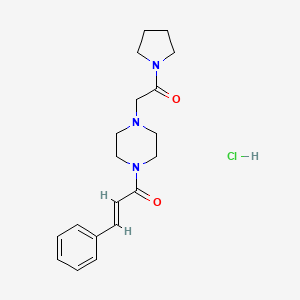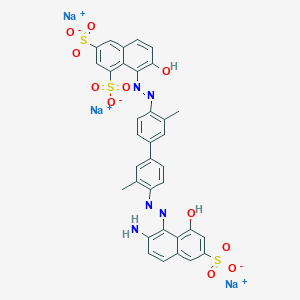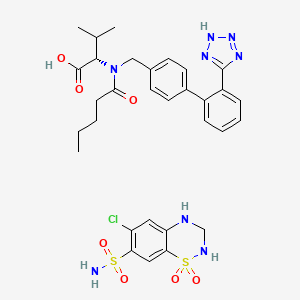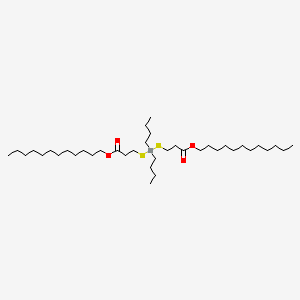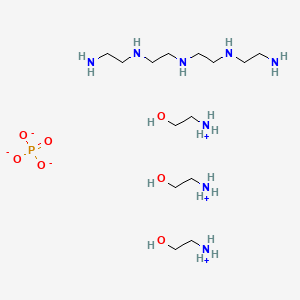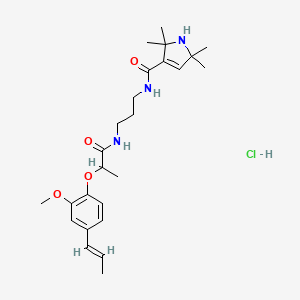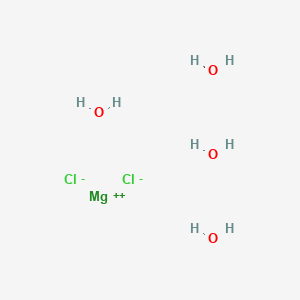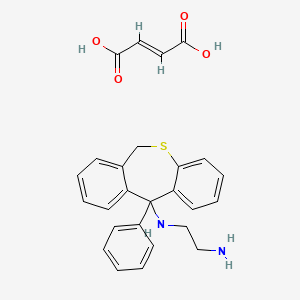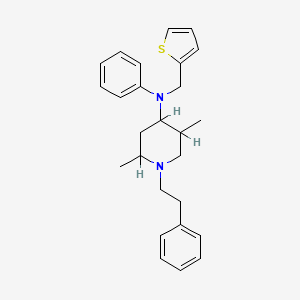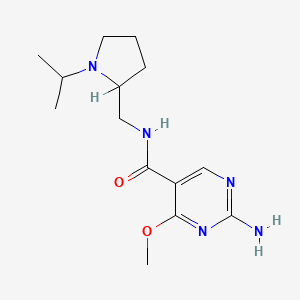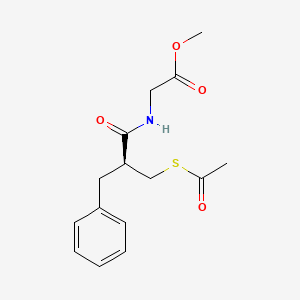
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is a complex organic compound that belongs to the family of amino acid derivatives. This compound is characterized by its unique structure, which includes an acetylthio group, a phenylpropyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- typically involves multiple steps. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction produces glycine methyl ester, which is then further reacted with other reagents to introduce the acetylthio and phenylpropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can produce sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylpropyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Glycine methyl ester hydrochloride: A simpler derivative of glycine used in peptide synthesis.
Glycine ethyl ester hydrochloride: Another ester derivative of glycine with similar applications.
N-Boc-glycine methyl ester: A protected form of glycine used in organic synthesis.
Uniqueness
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is unique due to the presence of the acetylthio and phenylpropyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
124815-66-3 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
methyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)/t13-/m1/s1 |
InChIキー |
ZZQJPPJIRYFBFN-CYBMUJFWSA-N |
異性体SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |
正規SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


